molecular formula C18H17BrN2O6 B2556044 Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-09-7

Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Numéro de catalogue: B2556044
Numéro CAS: 899992-09-7
Poids moléculaire: 437.246
Clé InChI: RXLSEGRLYOLNRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H17BrN2O6 and its molecular weight is 437.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antioxidant, antibacterial, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These assays measure the compound's ability to scavenge free radicals and reduce ferric ions.

Assay IC50 Value (µM)
DPPH25
FRAP30

The results indicate that the compound exhibits significant antioxidant activity comparable to standard antioxidants used in the studies .

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through broth dilution methods.

Bacterial Strain MIC (µg/mL)
E. coli50
S. aureus40

These findings suggest that this compound possesses promising antibacterial activity that warrants further investigation .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Cell Line IC50 Value (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20

The anticancer effects were attributed to the compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicate strong binding interactions with key enzymes involved in cancer proliferation and bacterial metabolism.

Case Studies

Recent studies have highlighted the effectiveness of this compound in combination therapies. For instance, when used alongside established antibiotics, it demonstrated synergistic effects against resistant bacterial strains. Furthermore, in animal models, it showed reduced tumor growth when combined with chemotherapeutic agents.

Propriétés

IUPAC Name

ethyl 1-(3-bromophenyl)-4-(2,4-dioxopentan-3-yloxy)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O6/c1-4-26-18(25)16-14(27-17(10(2)22)11(3)23)9-15(24)21(20-16)13-7-5-6-12(19)8-13/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLSEGRLYOLNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC(C(=O)C)C(=O)C)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.